(3-(2-クロロフェニル)-5-メチルイソキサゾール-4-イル)(4-(5-メチル-1,3,4-チアジアゾール-2-イル)ピペリジン-1-イル)メタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

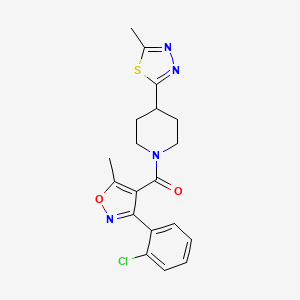

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H19ClN4O2S and its molecular weight is 402.9. The purity is usually 95%.

BenchChem offers high-quality (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- ドッキング研究により、この化合物の特定の誘導体は、既知のHDAC阻害剤であるSAHA(スベロイルアニリドヒドロキサム酸)と比較して、HDAC8(ヒストン脱アセチル化酵素8)に有望な結合親和性を示すことが明らかになりました 。HDACは遺伝子調節において重要な役割を果たし、癌治療の潜在的な標的です。この化合物の抗癌の可能性を調査することで、新しい治療法につながる可能性があります。

- 有糸分裂キネシンは、細胞分裂に関与する必須タンパク質です。この化合物のいくつかの誘導体は、キネシン紡錘体タンパク質の阻害剤として研究されています。 細胞分裂中にこれらの力発生器を破壊することにより、研究者は癌治療やその他の疾患に対する新しい戦略を開発することを目指しています .

抗癌作用

キネシン紡錘体タンパク質の阻害

生物活性

The compound (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure comprising:

- An isoxazole ring system.

- A piperidine moiety.

- A thiadiazole derivative.

This structural diversity contributes to its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of the compound exhibit significant cytotoxic effects against various cancer cell lines. Notably, the compound has shown promising results in inhibiting the growth of:

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 4i | MCF-7 | 2.32 | Induces apoptosis via Bax/Bcl-2 ratio increase |

| 4e | HepG2 | 0.28 | Cell cycle arrest at G2/M phase |

| Control | 5-FU | 7.56 | Standard chemotherapy agent |

In a study evaluating the cytotoxicity of new compounds based on the isoxazole scaffold, it was found that derivatives such as 4e and 4i displayed high selectivity towards cancer cells over normal cells, indicating their potential as targeted therapies .

The anticancer effects of the compound are attributed to several mechanisms:

- Induction of Apoptosis : The treatment with derivatives leads to an increase in pro-apoptotic factors (Bax) and a decrease in anti-apoptotic factors (Bcl-2), promoting programmed cell death.

- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at specific phases (S and G2/M), hindering cancer cell proliferation .

- Inhibition of Key Proteins : The compound acts as a KSP inhibitor, which is crucial for mitotic spindle formation during cell division .

Antibacterial and Antifungal Properties

While primarily studied for anticancer properties, preliminary data suggest potential antibacterial and antifungal activities. The presence of halogen substituents in related compounds has been linked to enhanced bioactivity against various pathogens .

Case Studies

Several case studies highlight the efficacy of similar compounds derived from the isoxazole and thiadiazole frameworks:

- A study reported that a related isoxazole derivative exhibited significant activity against resistant strains of cancer cells, demonstrating its potential utility in overcoming drug resistance .

- Another investigation found that modifications to the piperidine structure enhanced both solubility and bioavailability, leading to improved therapeutic outcomes in animal models .

特性

IUPAC Name |

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O2S/c1-11-16(17(23-26-11)14-5-3-4-6-15(14)20)19(25)24-9-7-13(8-10-24)18-22-21-12(2)27-18/h3-6,13H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMIHAMTGKFWLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)C4=NN=C(S4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。